molecular formula C23H34N4O5 B10826938 tert-Butyl hydrogen (2-{7-[3-(4-cyanophenoxy)-2-hydroxypropyl]-9-oxa-3,7-diazabicyclo[3.3.1]nonan-3-yl}ethyl)carbonimidate CAS No. 335619-18-6

tert-Butyl hydrogen (2-{7-[3-(4-cyanophenoxy)-2-hydroxypropyl]-9-oxa-3,7-diazabicyclo[3.3.1]nonan-3-yl}ethyl)carbonimidate

Cat. No.: B10826938
CAS No.: 335619-18-6
M. Wt: 446.5 g/mol
InChI Key: JRHUUZPSMQIWBQ-UHFFFAOYSA-N
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Description

This compound belongs to the 3,7-diazabicyclo[3.3.1]nonane class of derivatives, characterized by a bicyclic core structure with oxygen and nitrogen heteroatoms. It is specifically modified with a tert-butyl carbamate group, a 2-hydroxypropyl chain, and a 4-cyanophenoxy substituent, which collectively enhance its antiarrhythmic activity by targeting cardiac ion channels . The compound is formulated as a crystalline solid or in modified-release pharmaceutical compositions (e.g., gel polymer matrices) to ensure sustained therapeutic effects in treating ventricular and atrial arrhythmias . Its stereochemistry, particularly the (2S)-configuration of the hydroxypropyl group, is critical for binding affinity and metabolic stability .

Properties

CAS No.

335619-18-6

Molecular Formula

C23H34N4O5

Molecular Weight

446.5 g/mol

IUPAC Name

tert-butyl N-[2-[7-[3-(4-cyanophenoxy)-2-hydroxypropyl]-9-oxa-3,7-diazabicyclo[3.3.1]nonan-3-yl]ethyl]carbamate

InChI

InChI=1S/C23H34N4O5/c1-23(2,3)32-22(29)25-8-9-26-12-20-14-27(15-21(13-26)31-20)11-18(28)16-30-19-6-4-17(10-24)5-7-19/h4-7,18,20-21,28H,8-9,11-16H2,1-3H3,(H,25,29)

InChI Key

JRHUUZPSMQIWBQ-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCCN1C[C@@H]2CN(C[C@H](C1)O2)C[C@@H](COC3=CC=C(C=C3)C#N)O

Canonical SMILES

CC(C)(C)OC(=O)NCCN1CC2CN(CC(C1)O2)CC(COC3=CC=C(C=C3)C#N)O

Origin of Product

United States

Biological Activity

Tert-butyl N-[2-[7-[3-(4-cyanophenoxy)-2-hydroxypropyl]-9-oxa-3,7-diazabicyclo[3.3.1]nonan-3-yl]ethyl]carbamate, often abbreviated as TBC, is a synthetic compound belonging to the class of phenol ethers. Its complex structure includes a bicyclic framework and has been explored for various biological activities. This article reviews its biological activity, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C23H34N4O5
  • Molecular Weight : 446.5 g/mol
  • CAS Number : 335619-18-6

The compound features a tert-butyl group, a carbamate moiety, and a bicyclic structure that contributes to its unique biological properties.

Pharmacological Properties

Research indicates that TBC may exhibit several pharmacological activities:

  • Antioxidant Activity : Similar compounds in the phenolic class have demonstrated antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases .
  • Neuroprotective Effects : Compounds with similar bicyclic structures have shown promise in neuroprotection against scopolamine-induced amnesia in animal models, suggesting potential applications in treating cognitive disorders .
  • Antinociceptive Activity : Analogous compounds have been evaluated for their ability to alleviate pain in neuropathic models, indicating that TBC may possess similar analgesic properties .

Metabolism and Toxicology

TBC has been identified as a metabolite in human blood following exposure, suggesting it could be relevant in studies related to human health and environmental exposure assessments . The compound is not naturally occurring and is primarily detected in individuals exposed to it or its derivatives, linking it to the human exposome.

Case Studies and Research Findings

  • Cell Transformation Assays : In studies involving BALB/3T3 cells, related compounds have shown initiating activity in cell transformation assays when combined with tumor promoters. This suggests that TBC may have implications in cancer research, particularly concerning its role in cellular transformation processes .
  • Neuropharmacology Studies : In a study evaluating the effects of structurally similar diazabicyclo compounds on cognitive function, researchers found that these compounds could reverse memory deficits induced by scopolamine, highlighting their potential as nootropic agents .

Table 1: Summary of Biological Activities of TBC and Related Compounds

Activity TypeReferenceObservations
Antioxidant Exhibits potential antioxidant properties
Neuroprotective Reverses scopolamine-induced amnesia
Antinociceptive Demonstrates pain relief in neuropathic models
Cell Transformation Initiates cell transformation with promoters

Scientific Research Applications

Pharmacological Applications

  • Antiarrhythmic Agent :
    • Inakalant has been primarily studied for its efficacy in treating atrial fibrillation and other arrhythmias. It acts as a potassium channel blocker, which stabilizes cardiac electrical activity and restores normal rhythm.
    • Clinical trials have demonstrated its ability to convert atrial fibrillation to sinus rhythm effectively, providing a rapid response in emergency settings .
  • Potential in Pain Management :
    • Preliminary studies suggest that Inakalant may have analgesic properties. Its modulation of ion channels could influence pain pathways, although further research is needed to confirm these effects .
  • Effects on Platelet Function :
    • Research indicates that compounds similar to Inakalant may influence platelet aggregation and function, which could be beneficial in conditions requiring modulation of clotting processes .

Clinical Trials

  • Study on Atrial Fibrillation : A double-blind trial involving 200 patients showed that Inakalant significantly increased the conversion rate to sinus rhythm compared to placebo . The study highlighted its safety profile and rapid onset of action.

Mechanistic Studies

  • Ion Channel Interaction : Investigations using electrophysiological techniques have illustrated how Inakalant interacts with cardiac ion channels, specifically targeting potassium channels responsible for repolarization during the cardiac cycle . This mechanism underpins its antiarrhythmic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader family of 3,7-diazabicyclo[3.3.1]nonane derivatives. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Pharmacological Profile Formulation & Stability
tert-butyl N-[2-[7-[3-(4-cyanophenoxy)-2-hydroxypropyl]-9-oxa-3,7-diazabicyclo[3.3.1]nonan-3-yl]ethyl]carbamate 4-cyanophenoxy, 2-hydroxypropyl, tert-butyl carbamate High antiarrhythmic efficacy; stereospecific (2S-configuration enhances binding) Crystalline form; compatible with modified-release matrices (24-hour duration)
4-({3-[7-(3,3-dimethyl-2-oxobutyl)-9-oxa-3,7-diazabicyclo[3.3.1]non-3-yl]propyl}amino)benzonitrile 3,3-dimethyl-2-oxobutyl, propylamino, benzonitrile Moderate potency; rapid absorption but shorter half-life Primarily immediate-release; prone to crystallization challenges
tert-butyl 2-{7-[3-(4-cyanoanilino)propyl]-9-oxa-3,7-diazabicyclo[3.3.1]non-3-yl}ethylcarbamate 4-cyanoanilino, propyl chain, tert-butyl carbamate Comparable efficacy; lacks stereochemical optimization Stable in amorphous form; requires co-solvents for solubility
tert-butyl 2-{7-[(2S)-3-(4-cyanophenoxy)-2-hydroxypropyl]-9-oxa-3,7-diazabicyclo[3.3.1]non-3-yl}ethylcarbamate Identical to target compound but includes benzenesulphonic acid salt (disputed) Similar antiarrhythmic activity; salt form improves bioavailability Excluded from patent claims due to prior art conflicts

Key Findings:

Structural Impact on Activity: The 2-hydroxypropyl moiety in the target compound enhances hydrophilicity and target engagement compared to analogs with simple alkyl chains (e.g., 3,3-dimethyl-2-oxobutyl) . The 4-cyanophenoxy group improves selectivity for cardiac sodium channels, reducing off-target effects seen in benzonitrile-based analogs .

Pharmacokinetic Differences: The target compound’s modified-release formulation achieves prolonged plasma concentration (up to 24 hours), unlike the immediate-release profile of 4-({3-[7-(3,3-dimethyl-2-oxobutyl)...)benzonitrile . The (2S)-stereochemistry minimizes hepatic first-pass metabolism, yielding a 30% longer half-life than non-chiral analogs .

Formulation Challenges :

  • Crystalline forms of the target compound exhibit superior thermal stability (>150°C) compared to amorphous analogs, which require stabilizers .
  • The benzenesulphonic acid salt variant, while bioavailable, faces patent restrictions due to prior claims on salt forms .

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